molecular formula C6H11NO2 B1358027 Ethyl azetidine-3-carboxylate CAS No. 791775-01-4

Ethyl azetidine-3-carboxylate

Cat. No.: B1358027
CAS No.: 791775-01-4
M. Wt: 129.16 g/mol
InChI Key: CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl azetidine-3-carboxylate: is a heterocyclic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size. This strain imparts unique reactivity to azetidines, making them valuable intermediates in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: Ethyl azetidine-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its strained ring system makes it a valuable intermediate for the construction of more complex molecules .

Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the exploration of new pharmacophores .

Medicine: Medicinal chemistry applications include the development of new therapeutic agents. Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring system of azetidines allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl azetidine-3-carboxylate stands out due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its analogues. This makes it particularly useful in specific synthetic and medicinal applications .

Biological Activity

Ethyl azetidine-3-carboxylate (EAC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and case studies.

This compound is characterized by the molecular formula C6H11NO2C_6H_{11}NO_2 and a molecular weight of approximately 115.16 g/mol. It is often synthesized through various methods involving the azetidine ring system, which is known for its role in numerous bioactive compounds.

Synthesis Methods

  • Horner-Wadsworth-Emmons Reaction : This method involves the reaction of azetidin-3-one with phosphonate esters to yield EAC derivatives with high efficiency and selectivity .
  • One-Pot Synthesis : Recent advancements have introduced streamlined synthetic routes employing 1-azabicyclo[1.1.0]butane as a nucleophile, facilitating rapid generation of azetidine derivatives .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies indicate that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain azetidine-carboxylates exhibit selective cytotoxicity against various cancer cell lines, suggesting their utility as lead compounds in anticancer drug development .

The biological activity of EAC is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to affect signaling pathways related to apoptosis and cell proliferation:

  • Inhibition of Cell Proliferation : EAC derivatives have been reported to downregulate proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Compounds derived from EAC have been observed to activate caspase pathways, thereby promoting programmed cell death in malignant cells .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of EAC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting promising potency compared to standard chemotherapeutics .
  • In Vivo Evaluations : In animal models, EAC demonstrated the ability to inhibit tumor growth significantly when administered at therapeutic doses, supporting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
Cell ProliferationInhibits growth of cancer cells
Signaling PathwaysAffects apoptosis-related proteins

Properties

IUPAC Name

ethyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617275
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791775-01-4
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate
Reactant of Route 2
Ethyl azetidine-3-carboxylate
Reactant of Route 3
Ethyl azetidine-3-carboxylate
Reactant of Route 4
Ethyl azetidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl azetidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl azetidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.